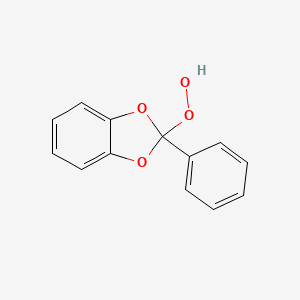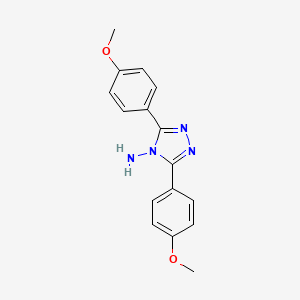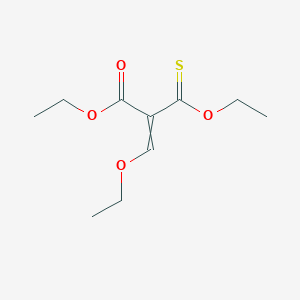
N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, which undergoes a series of reactions to introduce the propan-1-amine moiety.
Alkylation: Pyrene is first alkylated using a suitable alkylating agent to introduce the propyl chain.
Amination: The alkylated pyrene is then subjected to amination reactions to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.
Dimethylation: Finally, the amine group is dimethylated using reagents like formaldehyde and formic acid or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acylating agents, and alkylating agents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic hydrocarbons and their derivatives.
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety. It is useful in studying cellular processes and molecular interactions.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural properties may be exploited in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine involves its interaction with molecular targets through its amine and pyrene moieties. The amine group can form hydrogen bonds and ionic interactions, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparación Con Compuestos Similares
- N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
- N,N-Dimethyl-3-(naphthalen-1-yl)propan-1-amine
Uniqueness: N,N-Dimethyl-3-(pyren-2-yl)propan-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic properties.
Propiedades
Número CAS |
92977-96-3 |
|---|---|
Fórmula molecular |
C21H21N |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-pyren-2-ylpropan-1-amine |
InChI |
InChI=1S/C21H21N/c1-22(2)12-4-5-15-13-18-10-8-16-6-3-7-17-9-11-19(14-15)21(18)20(16)17/h3,6-11,13-14H,4-5,12H2,1-2H3 |
Clave InChI |
URBZTMRSGCUZEJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
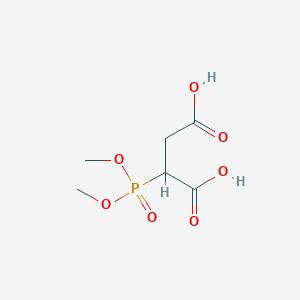
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)



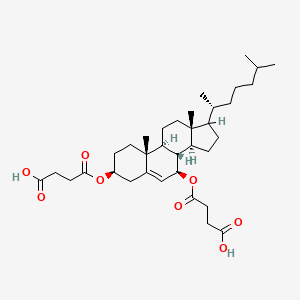
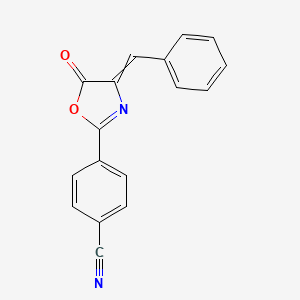

![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

